Scientific Field: Polymer Chemistry
Summary of the Application: 4-Biphenylmethanol acts as a monofunctional alcohol initiator during the ring-opening polymerization of trimethylene carbonate (TMC) and copolymerisation of ε-caprolactone and TMC.
Scientific Field: Organic Chemistry
Summary of the Application: 4-Biphenylmethanol is used as a reagent for the rapid quantitative determination of lithium alkyls.
Scientific Field: Analytical Chemistry
Summary of the Application: 4-Biphenylmethanol, along with 4-biphenylacetic acid and 4-biphenylcarboxylic acid/triphenylmethane, is used as an indicator in the titration of lithium alkyls.
Summary of the Application: 4-Biphenylmethanol can be converted to 3- (benzylsulfonyl)propanoic acid.
4-Biphenylmethanol, also known as 4-phenylbenzyl alcohol or 4-hydroxymethylbiphenyl, is a small organic molecule with the chemical formula C13H12O []. It consists of a biphenyl group (two connected benzene rings) with a hydroxyl group (OH) attached to the fourth carbon atom of one of the benzene rings [].
4-Biphenylmethanol is not a naturally occurring compound, but it is readily synthesized in laboratories for use in scientific research []. Research interest in this compound stems from its potential applications in various fields, including polymer chemistry and materials science [].
The key feature of 4-biphenylmethanol's structure is the combination of two aromatic rings (benzene) linked by a single carbon-carbon bond (biphenyl group) and a hydroxyl group attached to the para (fourth) position of one of the benzene rings []. This structure gives the molecule both hydrophobic (water-fearing) and hydrophilic (water-loving) properties, depending on the environment. The aromatic rings contribute to the hydrophobic character, while the hydroxyl group provides some hydrophilic character [].
Another notable aspect of the structure is the potential for conjugation between the aromatic rings and the hydroxyl group. Conjugation refers to the overlapping of electron orbitals in adjacent molecules, which can influence the molecule's reactivity and other properties.
4-Biphenylmethanol can be synthesized through various methods, with the Grignard reaction being a common approach. This reaction involves reacting a Grignard reagent (formed from an aryl halide and magnesium) with formaldehyde [].
C4H9Br + Mg --> C4H9MgBr (Grignard reagent) []
C4H9MgBr + HCHO --> C6H5CH2OH + MgOBr (4-Biphenylmethanol) []
4-Biphenylmethanol can act as a monofunctional alcohol initiator in certain polymerization reactions. For example, research has shown its effectiveness in initiating the ring-opening polymerization of trimethylene carbonate and the copolymerization of ε-caprolactone and trimethylene carbonate [].
Health Hazard